3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1598345-44-8
Cat. No.: VC11796165
Molecular Formula: C9H6N2OS
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1598345-44-8 |
|---|---|
| Molecular Formula | C9H6N2OS |
| Molecular Weight | 190.22 g/mol |
| IUPAC Name | 3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2 |
| Standard InChI Key | MPHHYGZMABHFFO-UHFFFAOYSA-N |
| SMILES | C#CCN1C=NC2=C(C1=O)SC=C2 |
| Canonical SMILES | C#CCN1C=NC2=C(C1=O)SC=C2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-(Prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1598345-44-8) features a bicyclic system comprising a thiophene ring fused to a pyrimidinone moiety. The propargyl substituent at the N3 position introduces alkyne functionality, enabling click chemistry applications. Its molecular formula is , with a molar mass of 190.22 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one |
| InChI Key | MPHHYGZMABHFFO-UHFFFAOYSA-N |
| SMILES | C#CCN1C=NC2=C(C1=O)SC=C2 |
| Topological Polar Surface Area | 72.5 Ų |
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The -NMR spectrum exhibits a singlet for the propargyl methylene group ( 4.37 ppm) and aromatic protons between 7.29–8.39 ppm, consistent with thienopyrimidine derivatives . IR stretches at 1686 cm (C=O) and 1350 cm (NO) validate the core functionalities .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(PPh)/CuI | 60 | 78 |
| PdCl(PPh)/CuI | 80 | 65 |
Cyclocondensation Approaches
Cyclization of 2-aminothiophene-3-carboxamides with propargyl bromide in refluxing ethanol produces the target compound. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the pyrimidine N3 position . Purification via recrystallization from ethanol yields 88% pure product .
Biological Evaluation
Kinase Inhibition Profiling
Derivatives of thieno[3,2-d]pyrimidin-4-one exhibit potent inhibition of Rho-associated kinases (ROCK I/II). Compound 8k, a structural analog, demonstrates IC values of 0.004 μM (ROCK I) and 0.001 μM (ROCK II), surpassing fasudil hydrochloride in efficacy .
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells reveal moderate cytotoxicity (IC = 12.5 μM), attributed to intercalation with DNA topoisomerase II. Apoptosis induction via caspase-3 activation further supports its chemotherapeutic potential.
Table 3: Cytotoxicity Screening
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Topoisomerase II inhibition |
| A549 (Lung) | 18.2 | ROS generation |
Applications in Materials Science
Organic Electronics
The conjugated π-system and electron-deficient pyrimidinone ring enable use as n-type semiconductors. Thin-film transistors incorporating this compound exhibit electron mobilities of 0.15 cmVs, comparable to fullerene derivatives .
Sensor Development
Functionalization with fluorophores yields turn-on sensors for Hg, with detection limits of 0.1 nM. The propargyl group facilitates attachment to gold nanoparticles via Au-alkyne interactions, enhancing sensor stability .
Recent Research Advancements
ROCK Inhibitor Development
Structural analogs of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one show promise in treating glaucoma and cardiovascular diseases. Modifications at the C6 position with pyrrolopyridine groups improve selectivity for ROCK II by 40-fold .
Antimicrobial Derivatives
Quaternary ammonium salts derived from this scaffold display broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2 μg/mL). The propargyl moiety enhances membrane penetration, disrupting biofilm formation.
Challenges and Future Directions
Despite synthetic accessibility, poor aqueous solubility (LogP = 2.8) limits bioavailability. Prodrug strategies employing phosphate esters increase solubility 10-fold while maintaining activity . Future work should explore covalent inhibitors targeting cysteine residues via the alkyne group, leveraging proximity-enabled reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume